molecular formula C16H16FN3O2S B3127359 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338410-92-7

4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B3127359
CAS No.: 338410-92-7
M. Wt: 333.4 g/mol
InChI Key: BYXKACUKLNTEDX-UHFFFAOYSA-N
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Description

4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN3O2S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

A study by Gul et al. (2016) discusses the synthesis of new sulfonamide derivatives, including compounds with structures similar to 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide. These compounds were evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, indicating potential for further anti-tumor activity studies (Gul et al., 2016).

Antitumor Activity

Sławiński and Brzozowski (2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives and tested their in vitro antitumor activity. One compound, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, showed significant activity and selectivity toward certain cancer cell lines, indicating the therapeutic potential of such sulfonamide derivatives (Sławiński & Brzozowski, 2006).

Anticancer Drug Candidates

Another study by Gul et al. (2018) investigated new sulfonamide compounds as selective inhibitors of carbonic anhydrase isoforms IX and XII, which are overexpressed in certain cancers. Some compounds were identified as lead anticancer compounds with high Potency-Selectivity Expression values, suggesting their potential development as new anticancer drugs (Gul et al., 2018).

COX-2 Inhibition for Anti-inflammatory Applications

Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties and evaluated them for cyclooxygenase (COX) inhibitory activities. Fluorine substitution on the benzenesulfonamide moiety contributed to selectivity and potency for COX-2 inhibition, highlighting the role of sulfonamide derivatives in developing anti-inflammatory drugs (Pal et al., 2003).

Properties

IUPAC Name

4-fluoro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXKACUKLNTEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161774
Record name 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338410-92-7
Record name 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338410-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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